molecular formula C16H24N2O2S B1431436 2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide CAS No. 1393441-80-9

2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide

Cat. No.: B1431436
CAS No.: 1393441-80-9
M. Wt: 308.4 g/mol
InChI Key: KBHXHMVMJGKTJT-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C16H24N2O2S. This compound is characterized by its unique structure, which includes a benzenesulfonohydrazide core substituted with trimethyl groups and a methylcyclohexylidene moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide typically involves the following steps:

    Formation of Benzenesulfonohydrazide Core: The initial step involves the reaction of benzenesulfonyl chloride with hydrazine hydrate to form benzenesulfonohydrazide.

    Substitution with Trimethyl Groups: The benzenesulfonohydrazide is then subjected to Friedel-Crafts alkylation using trimethylchlorosilane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the trimethyl groups at the 2, 4, and 6 positions of the benzene ring.

    Cyclohexylidene Substitution: Finally, the compound is reacted with 4-methylcyclohexanone under acidic conditions to form the cyclohexylidene moiety, completing the synthesis of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Using large quantities of benzenesulfonyl chloride, hydrazine hydrate, trimethylchlorosilane, and 4-methylcyclohexanone.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonohydrazide group to sulfonamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzenesulfonohydrazides.

Scientific Research Applications

2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonohydrazide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The trimethyl and cyclohexylidene groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzenesulfonohydrazide: Lacks the cyclohexylidene moiety, resulting in different chemical properties and applications.

    N’-(4-Methylcyclohexylidene)benzenesulfonohydrazide: Lacks the trimethyl groups, affecting its reactivity and binding characteristics.

Uniqueness

2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is unique due to the combination of its trimethyl and cyclohexylidene substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-11-5-7-15(8-6-11)17-18-21(19,20)16-13(3)9-12(2)10-14(16)4/h9-11,18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHXHMVMJGKTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide
Reactant of Route 2
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2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide

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